molecular formula C16H16N2O2 B7816885 ethyl 1-cyano-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

ethyl 1-cyano-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Cat. No.: B7816885
M. Wt: 268.31 g/mol
InChI Key: SFLUDBHDSVXCFC-UHFFFAOYSA-N
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Description

Ethyl 1-cyano-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a complex organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds that are structurally similar to indoles and have significant biological and pharmaceutical importance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-cyano-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves multiple steps, starting with the construction of the carbazole core followed by functional group modifications. One common synthetic route includes the cyclization of tryptamine derivatives under acidic conditions to form the carbazole skeleton, followed by subsequent cyano and ester group introductions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-cyano-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carbonyl derivatives.

  • Reduction: Reduction reactions can reduce the cyano group to an amine.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the carbazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carbonyl derivatives such as carboxylic acids and ketones.

  • Reduction: Formation of amines.

  • Substitution: Introduction of different functional groups like halides, alkyl, or aryl groups.

Scientific Research Applications

Ethyl 1-cyano-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has found applications in several scientific fields:

  • Chemistry: It serves as a precursor for the synthesis of various carbazole derivatives, which are used in organic synthesis and material science.

  • Biology: Carbazole derivatives exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 1-cyano-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate exerts its effects involves interactions with molecular targets and pathways. The cyano group and the carbazole core can interact with enzymes and receptors, leading to biological responses. The specific pathways and targets depend on the derivatives formed and their intended applications.

Comparison with Similar Compounds

Ethyl 1-cyano-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is compared with other similar compounds such as:

  • Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate: Similar structure but with a chlorine atom instead of a cyano group.

  • 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid: Similar core structure but with different functional groups.

These compounds share the carbazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

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Properties

IUPAC Name

ethyl 8-cyano-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-20-16(19)10-6-7-14-13(8-10)12-5-3-4-11(9-17)15(12)18-14/h6-8,11,18H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLUDBHDSVXCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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